6-Bromo-7-fluoro-1-benzothiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC13594377
Molecular Formula: C9H4BrFO2S
Molecular Weight: 275.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H4BrFO2S |
|---|---|
| Molecular Weight | 275.10 g/mol |
| IUPAC Name | 6-bromo-7-fluoro-1-benzothiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H4BrFO2S/c10-5-2-1-4-3-6(9(12)13)14-8(4)7(5)11/h1-3H,(H,12,13) |
| Standard InChI Key | OKMOJIOOZTZQSB-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)Br |
| Canonical SMILES | C1=CC(=C(C2=C1C=C(S2)C(=O)O)F)Br |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure features a fused benzothiophene ring system with bromine and fluorine atoms at the 6th and 7th positions, respectively, and a carboxylic acid group at the 2nd position. This configuration imparts distinct electronic effects, enhancing its reactivity in cross-coupling reactions and biological interactions.
Key Properties:
The bromine atom acts as a leaving group in nucleophilic substitutions, while the fluorine enhances metabolic stability via its electronegativity. The carboxylic acid group facilitates salt formation and hydrogen bonding, critical for interactions in biological systems .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves multi-step halogenation and carboxylation processes:
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Bromination: Electrophilic substitution introduces bromine at the 6th position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at low temperatures (−75°C) .
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Fluorination: Fluorine is introduced via halogen exchange reactions, such as using silver fluoride (AgF) or fluorinating agents like Selectfluor®.
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Carboxylation: The carboxylic acid group is installed through oxidation of a methyl ester precursor (e.g., using KMnO₄ in acidic conditions) or via carbonylation reactions .
Example Protocol:
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Starting Material: 1-Benzothiophene-2-carboxylic acid.
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Step 1: Bromination with Br₂ in CH₂Cl₂ at −75°C yields 6-bromo-1-benzothiophene-2-carboxylic acid .
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Step 2: Fluorination using AgF in DMF at 80°C introduces fluorine at the 7th position.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Industrial-Scale Production
Industrial methods prioritize cost-effectiveness and scalability:
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Continuous Flow Reactors: Enable precise control of bromination/fluorination, reducing side reactions.
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Green Chemistry: Solvent recovery systems and catalytic fluorination minimize waste.
Biological and Pharmacological Applications
Anticancer Activity
The compound inhibits cancer cell proliferation by disrupting critical enzymes:
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Enoyl-ACP Reductase (PfENR) Inhibition: In Plasmodium falciparum, derivative 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide exhibits an IC₅₀ of 115 nM, binding competitively with NADH cofactors .
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Cytotoxicity in Breast Cancer Cells: Analogues induce apoptosis in MDA-MB-231 cells (IC₅₀ ≈ 10 µM) via ROS-mediated oxidative stress.
Antimicrobial Properties
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Antimalarial Activity: Halogenated benzothiophenes disrupt fatty acid biosynthesis in Plasmodium, with Kᵢ values as low as 18 nM .
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Broad-Spectrum Antibacterial Effects: Minimum inhibitory concentrations (MICs) range from 15–30 µg/mL against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Structural Analogues
The 6-bromo-7-fluoro substitution pattern optimizes electronic effects and target binding, outperforming analogues in enzyme inhibition .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Optimize substituents for enhanced bioavailability.
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Targeted Drug Delivery: Develop nanoparticle formulations to improve therapeutic index.
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Green Synthesis: Explore biocatalytic methods for halogenation to reduce environmental impact.
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